molecular formula C7H10N2O B1430947 2-Methoxy-5-methylpyridin-4-amine CAS No. 1260663-96-4

2-Methoxy-5-methylpyridin-4-amine

Cat. No.: B1430947
CAS No.: 1260663-96-4
M. Wt: 138.17 g/mol
InChI Key: QCLQAVOXSZVEGY-UHFFFAOYSA-N
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Description

2-Methoxy-5-methylpyridin-4-amine is an organic compound with the molecular formula C7H10N2O It is a derivative of pyridine, characterized by the presence of a methoxy group at the second position, a methyl group at the fifth position, and an amino group at the fourth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-methylpyridin-4-amine typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate pyridine derivative.

    Methoxylation: Introduction of the methoxy group at the second position.

    Methylation: Addition of the methyl group at the fifth position.

    Amination: Introduction of the amino group at the fourth position.

One common method involves the reaction of a pyridine derivative with methanol and a methylating agent under acidic conditions to introduce the methoxy and methyl groups. The amino group is then introduced through a nucleophilic substitution reaction using ammonia or an amine source.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-5-methylpyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amino group to other functional groups.

    Substitution: The methoxy and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like halides or other amines can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

2-Methoxy-5-methylpyridin-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-methylpyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and amino groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    2-Methoxy-4-methylpyridine: Similar structure but with the methyl group at the fourth position.

    2-Methoxy-5-ethylpyridine: Similar structure but with an ethyl group instead of a methyl group.

    4-Amino-2-methoxypyridine: Similar structure but with the amino group at the second position.

Uniqueness: 2-Methoxy-5-methylpyridin-4-amine is unique due to the specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, where specific interactions and reactivity are required.

Properties

IUPAC Name

2-methoxy-5-methylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-4-9-7(10-2)3-6(5)8/h3-4H,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLQAVOXSZVEGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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